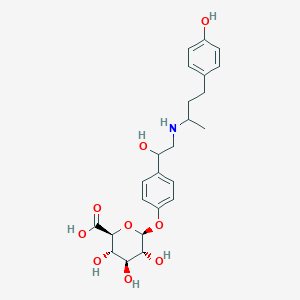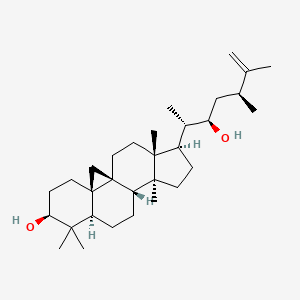
22-Hydroxycyclolaudenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Hydroxycyclolaudenol is a natural product belonging to the family of triterpenoids. It is known for its potent and selective inhibitory properties, particularly in the study of chronic pain and opioid addiction. The compound targets opioid receptors in the central nervous system, effectively reducing pain sensations and preventing the addictive effects of opioids.
Vorbereitungsmethoden
The preparation of 22-Hydroxycyclolaudenol can be relatively complex. It is generally extracted from plants or synthesized through chemical methods. The specific preparation method varies depending on the materials used and the purpose of the study . Industrial production methods often involve the use of advanced extraction techniques and synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
22-Hydroxycyclolaudenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
22-Hydroxycyclolaudenol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective inhibitor in the study of chronic pain and opioid addiction. Additionally, it has anti-inflammatory and antibacterial properties, making it useful in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 22-Hydroxycyclolaudenol involves targeting opioid receptors in the central nervous system. By binding to these receptors, the compound effectively reduces pain sensations and prevents the addictive effects of opioids. The molecular targets and pathways involved include the modulation of neurotransmitter release and inhibition of pain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
22-Hydroxycyclolaudenol is unique in its potent and selective inhibitory properties. Similar compounds include other triterpenoids such as cycloartenol and lanosterol. These compounds share structural similarities but differ in their specific biological activities and applications. For example, while cycloartenol is a precursor in the biosynthesis of sterols, lanosterol is involved in the synthesis of cholesterol.
Eigenschaften
Molekularformel |
C31H52O2 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2S,3R,5S)-3-hydroxy-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O2/c1-19(2)20(3)17-23(32)21(4)22-11-13-29(8)25-10-9-24-27(5,6)26(33)12-14-30(24)18-31(25,30)16-15-28(22,29)7/h20-26,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23+,24-,25-,26-,28+,29-,30+,31-/m0/s1 |
InChI-Schlüssel |
ZYPJAVQVBZJHKQ-HESGZKIRSA-N |
Isomerische SMILES |
C[C@@H](C[C@H]([C@@H](C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)O)C(=C)C |
Kanonische SMILES |
CC(CC(C(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


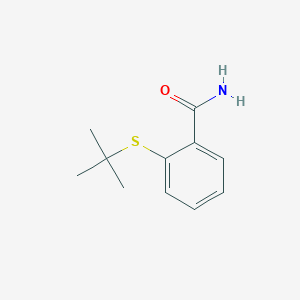
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
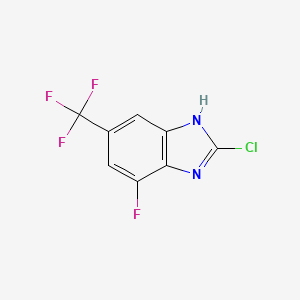
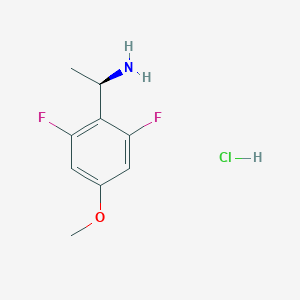
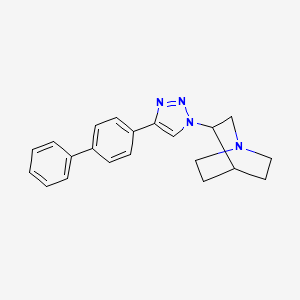
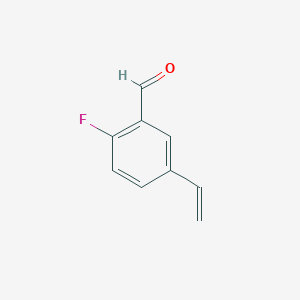
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
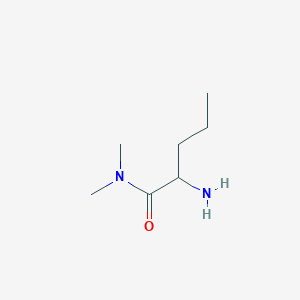
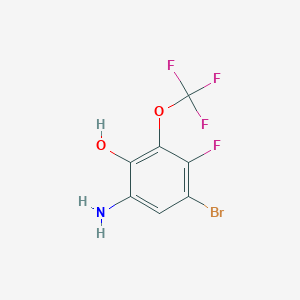
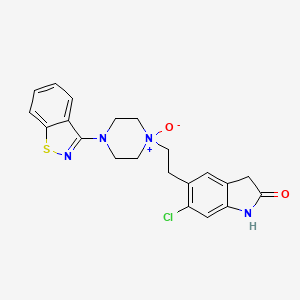
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
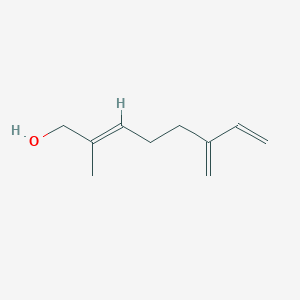
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
